molecular formula C9H13ClN2O B13303496 2-(Butan-2-yloxy)-6-chloropyridin-4-amine

2-(Butan-2-yloxy)-6-chloropyridin-4-amine

Cat. No.: B13303496
M. Wt: 200.66 g/mol
InChI Key: DTNUGRWWPIFAAK-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-6-chloropyridin-4-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a butan-2-yloxy group and a chlorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine typically involves the reaction of 6-chloropyridin-4-amine with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-6-chloropyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-(Butan-2-yloxy)-6-chloropyridin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-yloxy)-4-methylphenylmethanamine: This compound has a similar butan-2-yloxy group but differs in the position of the chlorine atom and the presence of a methyl group.

    2-(Butan-2-yloxy)-3-chloropyrazine: This compound has a similar structure but with a pyrazine ring instead of a pyridine ring.

Uniqueness

2-(Butan-2-yloxy)-6-chloropyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-butan-2-yloxy-6-chloropyridin-4-amine

InChI

InChI=1S/C9H13ClN2O/c1-3-6(2)13-9-5-7(11)4-8(10)12-9/h4-6H,3H2,1-2H3,(H2,11,12)

InChI Key

DTNUGRWWPIFAAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=CC(=C1)N)Cl

Origin of Product

United States

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